7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Description
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic 1,4-benzodiazepine derivative characterized by a bromine atom at the 7-position and a 3-chlorophenyl substituent at the 5-position of the benzodiazepine core. Benzodiazepines in this class typically act as positive allosteric modulators of GABAA receptors, exerting anxiolytic, sedative, and muscle-relaxant effects . The 3-chlorophenyl variant’s pharmacological profile may differ due to steric and electronic effects of the substituent’s position, influencing receptor binding and metabolic stability.
Properties
IUPAC Name |
7-bromo-5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLRKMVASWSSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495916 | |
| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-13-4 | |
| Record name | 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis initiates with 2-bromoacetylamino-5-(3-chlorophenyl)benzophenone, which is synthesized via Friedel-Crafts acylation of 3-chlorophenylbenzene with bromoacetyl chloride. This step requires stringent anhydrous conditions to prevent hydrolysis of the acetyl chloride intermediate.
Cyclization Reaction
The critical cyclization step employs HMTA as a nitrogen source, enabling the formation of the diazepine ring. In a representative protocol:
- Reagent ratios : A 1:1.2 molar ratio of 2-bromoacetylamino-5-(3-chlorophenyl)benzophenone to HMTA ensures complete ring closure.
- Acid catalysis : Hydrochloric acid (15–19 ml per 40–50 g substrate) is added dropwise to maintain a pH <2, facilitating protonation of the intermediate imine.
- Reflux conditions : Heating at 80–85°C for 7 hours achieves >95% conversion, as monitored by thin-layer chromatography (TLC).
Workup and Purification
Post-reaction, the mixture is concentrated to near-dryness, and trichloromethane (15–20 volumes relative to substrate mass) is added to dissolve the crude product. Sequential washing with purified water removes residual acid and HMTA byproducts. The organic layer is treated with diluted nitric acid (3 mol/L) to precipitate the product as a yellow solid, which is subsequently recrystallized from a methanol-water mixture (4:1 v/v) to yield off-white crystals.
Table 1. Optimization of Cyclization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HMTA Equivalents | 1.2–1.5 eq | Prevents incomplete cyclization |
| HCl Concentration | 35–37% | Enhances reaction rate |
| Reflux Duration | 6–7 hours | Maximizes conversion |
| Solvent Volume | 15–20x (v/w) | Ensures complete dissolution |
Analytical Validation and Physicochemical Properties
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile-water mobile phase) confirms a purity of ≥99.0% for the final product. The retention time (3.998 min) and UV absorption profile (λmax = 254 nm) align with reference standards.
Spectroscopic Characterization
- Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 349.61 [M+H]⁺, consistent with the molecular formula C₁₅H₁₀BrClN₂O.
- Nuclear Magnetic Resonance (NMR) :
Table 2. Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–224°C | Capillary tube |
| Boiling Point | 493.0±45.0°C | Predicted (EPI Suite) |
| Density | 1.61±0.1 g/cm³ | Gas pycnometry |
| Solubility (25°C) | Chloroform: 12 mg/mL | Shake-flask |
| pKa | 11.58±0.70 | Potentiometric titration |
Comparative Analysis of Synthetic Methodologies
Acid-Catalyzed vs. Base-Mediated Cyclization
Patent US3684798A describes an alternative route using ethylene oxide and benzyltrimethylammonium hydroxide (Triton B) in methanol. While this base-mediated method achieves moderate yields (70–75%), it introduces risks of N-oxide formation and requires additional steps to remove residual catalysts. In contrast, the HCl-catalyzed approach in CN103804310A simplifies purification and achieves higher yields (82–85%).
Solvent Impact on Crystallization
Trichloromethane outperforms dichloromethane in refining solvent trials due to its higher polarity, which enhances the solubility of intermediates and reduces co-precipitation of impurities. Substituting with ethyl acetate results in a 15% yield reduction due to incomplete salt formation during acidification.
Industrial-Scale Production Challenges
Byproduct Management
Hydroxylation at the C(5)-phenyl ring (≤5% yield) and methoxylation of the diazepine core (≤3%) are observed as primary byproducts. These are minimized by:
- Strict temperature control : Maintaining reflux at 80–85°C prevents thermal degradation.
- Inert atmosphere : Nitrogen sparging reduces oxidative side reactions.
As a Schedule IV controlled substance in many jurisdictions, this compound requires stringent batch documentation. The USP reference standard (CAS 51753-57-2) mandates:
Chemical Reactions Analysis
Oxidation and Acetylation Reactions
The compound undergoes oxidation at the N(4) position of the diazepine ring under controlled conditions. This forms a 4-oxide intermediate, which can be further acetylated to produce 3-acetoxy derivatives. A patented synthesis demonstrates this process:
Reaction Scheme
text7-Bromo-5-(p-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide → Acetic anhydride, reflux → 3-Acetoxy-7-bromo-5-(p-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Analytical Data
| Property | Calculated (%) | Observed (%) |
|---|---|---|
| Carbon (C) | 63.07 | 63.16 |
| Hydrogen (H) | 4.41 | 4.57 |
| Nitrogen (N) | 8.17 | 8.22 |
| Chlorine (Cl) | 10.34 | 10.25 |
Hydroxylation in Metabolic Pathways
In vivo studies in rats reveal that the compound undergoes hepatic hydroxylation at two primary sites:
-
C(3) position of the diazepine ring, forming 3-hydroxy metabolites.
-
C(5)-phenyl ring , producing hydroxylated aromatic derivatives.
Key Metabolites Identified
| Metabolite | Structural Modification |
|---|---|
| Compound II | 3-Hydroxylation |
| Compound III | C(5)-phenyl ring hydroxylation |
| Compound IV/V | Aromatic methoxylation |
These metabolites are excreted in urine, with hydroxylation accounting for >70% of phase I metabolism .
Electrophilic Substitution
The electron-withdrawing bromine and chlorine substituents direct electrophilic attacks to specific positions:
-
Bromine (C7) deactivates the benzene ring, favoring electrophilic substitution at the para position relative to the diazepine fusion.
-
Chlorophenyl group (C5) undergoes nitration or sulfonation under acidic conditions, though detailed experimental data remains limited.
Nucleophilic Substitution
The bromine atom at C7 is susceptible to nucleophilic displacement in the presence of strong nucleophiles (e.g., amines, thiols). For example:
text7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one → Piperidine, DMF, 80°C → 7-Piperidinyl derivative
Reaction yields depend on solvent polarity and temperature.
Reductive Dehalogenation
Under catalytic hydrogenation (H₂/Pd-C), the C7 bromine can be selectively removed:
textThis compound → H₂/Pd-C, Ethanol → 5-(3-Chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This reaction preserves the chlorophenyl group and diazepine core .
Stability Under Hydrolytic Conditions
The lactam ring resists hydrolysis at neutral pH but degrades under strongly acidic or basic conditions:
-
Acidic hydrolysis (HCl, 100°C): Cleaves the diazepine ring, yielding a benzophenone derivative.
-
Basic hydrolysis (NaOH, 80°C): Produces an aminobenzophenone intermediate .
Photochemical Reactivity
UV irradiation induces ring-opening reactions in analogues, forming nitrone intermediates. While not directly documented for this compound, structurally similar benzodiazepines show:
textDiazepine core → UV light → Nitrone + Byproducts
This suggests potential photolability.
Scientific Research Applications
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses, such as anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the GABA_A receptor subunits, which play a crucial role in mediating the compound’s pharmacological actions .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Bromine at the 7-position (common in phenazepam, bromazepam, and the target compound) enhances lipophilicity compared to chlorine, increasing blood-brain barrier permeability .
Physicochemical Properties
- Solubility: Bromazepam (pyridin-2-yl analog) is practically insoluble in water but soluble in organic solvents like methanol and acetic acid . Phenazepam’s 2-chlorophenyl group likely confers similar solubility limitations.
- logP : The target compound’s logP (~3.98) is comparable to phenazepam, suggesting similar tissue distribution and half-life. Flubromazepam’s lower logP (3.75) may correlate with faster elimination .
Pharmacological Activity
- Phenazepam : A high-potency benzodiazepine with anticonvulsant and anxiolytic effects, historically used for epilepsy and alcohol withdrawal . Its 2-chlorophenyl group optimizes receptor affinity, but misuse leads to severe dependence .
- Bromazepam : Exhibits diazepam-like anxiolytic activity but with reduced sedation due to the pyridin-2-yl group .
- Target Compound (3-Chlorophenyl) : Hypothetically, the 3-chloro substituent may reduce metabolic oxidation at the phenyl ring compared to 2-chloro analogs, prolonging half-life. However, this positional change could also weaken receptor binding .
Research Findings and Implications
Substituent Position Matters : The 2-chlorophenyl group in phenazepam maximizes GABAA receptor interactions, while 3-substitution may shift activity toward peripheral targets .
Metabolic Stability : Bromine at the 7-position slows hepatic metabolism compared to chlorine, extending duration of action .
Designer Drug Trends : Analogous compounds like flubromazepam are increasingly synthesized as "legal highs," highlighting the need for proactive regulatory frameworks .
Biological Activity
7-Bromo-5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.
- Molecular Formula : C13H8BrClN2O
- Molecular Weight : 355.64 g/mol
- CAS Number : 40017-65-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits multiple pharmacological effects, including:
- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzodiazepines have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antioxidant Effects : The compound demonstrates moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound and its derivatives exhibit significant anticancer properties. A notable study reported that benzodiazepine derivatives can induce cell cycle arrest in the G2-M phase and reduce tumor markers in Hep3B cancer cells.
Table 1: Anticancer Activity of 7-Bromo Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Bromo Derivative A | Hep3B | 1625.8 | Induces G2-M phase arrest |
| 7-Bromo Derivative B | HeLa | 2340 | Reduces α-fetoprotein secretion |
| 7-Bromo Derivative C | Caco-2 | 9.12 | Moderate cytotoxicity |
Antioxidant Activity
The antioxidant properties of the compound were evaluated using the DPPH assay. The results indicated that while the compound shows some antioxidant potential, it is less effective than standard antioxidants like Trolox.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| 7-Bromo Compound | 39.85 | Trolox (IC50 = 7.72) |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.
Case Studies
A case study focusing on the synthesis and evaluation of benzodiazepine derivatives revealed that compounds similar to 7-Bromo exhibited promising anticancer activities against several human cancer cell lines. These findings suggest a potential therapeutic application in oncology.
Q & A
Q. Table 1: Optimization of Intermediate Synthesis
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Higher yield at 90°C |
| Catalyst Loading | 0.5–1.5 eq ZnCl₂ | Optimal at 1.0 eq |
| Solvent System | Toluene/DMF (3:1) | Minimizes side reactions |
Advanced: How do bromo and chloro substituents influence the binding affinity of benzodiazepines at GABA-A receptors compared to other halogenated analogs?
Methodological Answer:
Halogen substituents modulate binding via steric and electronic effects. Bromo groups (larger van der Waals radius) enhance hydrophobic interactions with receptor pockets, while chloro groups stabilize π-π stacking. Comparative studies can involve:
- In Vitro Binding Assays : Radioligand displacement using [³H]flunitrazepam to measure IC₅₀ values.
- Molecular Docking : Simulations (e.g., AutoDock Vina) to predict binding poses.
- SAR Analysis : Compare with fluoro-substituted analogs (e.g., fludiazepam in ), where fluorine’s electronegativity reduces metabolic stability but increases receptor affinity .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 365.98 for C₁₅H₁₀BrClN₂O).
- X-ray Crystallography : Resolves stereochemical ambiguities in the diazepine ring .
Advanced: What computational methods predict the metabolic stability of halogenated benzodiazepines, and how are these models validated?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor or CypReact to estimate cytochrome P450-mediated oxidation.
- Validation Steps :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and measure half-life.
- Isotope-Labeling : Track metabolite formation via LC-MS/MS.
- Correlation Analysis : Compare computational predictions with experimental stability data (e.g., bromo-substituted analogs show slower hepatic clearance than chloro derivatives) .
Basic: What are critical considerations for handling and storing this compound to prevent decomposition?
Methodological Answer:
- Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials to avoid photodegradation.
- Moisture Control : Use desiccants (silica gel) in storage containers.
- Handling Protocols : Employ glove boxes for air-sensitive steps, as bromo substituents may undergo hydrolysis under high humidity .
Advanced: How can researchers resolve discrepancies in pharmacological data for bromo-substituted benzodiazepines across studies?
Methodological Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardized Assays : Adopt uniform protocols (e.g., NIH’s Psychoactive Drug Screening Program).
- Batch Analysis : Compare multiple synthetic batches to rule out purity issues.
- Meta-Analysis : Pool data from independent studies (e.g., receptor binding vs. behavioral assays) to identify confounding variables like solvent choice or animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
